molecular formula C22H20ClNO5 B14591994 Benzo[f]quinoline, 1-ethyl-3-(4-methoxyphenyl)-, perchlorate CAS No. 61430-52-2

Benzo[f]quinoline, 1-ethyl-3-(4-methoxyphenyl)-, perchlorate

Cat. No.: B14591994
CAS No.: 61430-52-2
M. Wt: 413.8 g/mol
InChI Key: MPPZTIBFCOUFNN-UHFFFAOYSA-N
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Description

Benzo[f]quinoline, 1-ethyl-3-(4-methoxyphenyl)-, perchlorate: is a complex organic compound that belongs to the quinoline family. Quinolines are nitrogen-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The specific structure of this compound includes a benzoquinoline core with an ethyl group at the 1-position and a methoxyphenyl group at the 3-position, combined with a perchlorate anion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including Benzo[f]quinoline, 1-ethyl-3-(4-methoxyphenyl)-, perchlorate, can be achieved through various methods. Common synthetic routes include:

Industrial Production Methods: Industrial production often employs green chemistry principles to enhance efficiency and reduce environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like montmorillonite K-10 are commonly used .

Chemical Reactions Analysis

Types of Reactions: Benzo[f]quinoline derivatives undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium catalyst.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .

Mechanism of Action

The mechanism of action of Benzo[f]quinoline, 1-ethyl-3-(4-methoxyphenyl)-, perchlorate involves its interaction with molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, leading to various biological effects. For instance, quinoline derivatives are known to inhibit DNA synthesis in cancer cells, thereby exerting anticancer effects .

Comparison with Similar Compounds

Uniqueness: Benzo[f]quinoline, 1-ethyl-3-(4-methoxyphenyl)-, perchlorate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

61430-52-2

Molecular Formula

C22H20ClNO5

Molecular Weight

413.8 g/mol

IUPAC Name

1-ethyl-3-(4-methoxyphenyl)benzo[f]quinoline;perchloric acid

InChI

InChI=1S/C22H19NO.ClHO4/c1-3-15-14-21(17-8-11-18(24-2)12-9-17)23-20-13-10-16-6-4-5-7-19(16)22(15)20;2-1(3,4)5/h4-14H,3H2,1-2H3;(H,2,3,4,5)

InChI Key

MPPZTIBFCOUFNN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=C(C=C4)OC.OCl(=O)(=O)=O

Origin of Product

United States

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